1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)-
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Overview
Description
1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes a naphthalene ring attached to a propanediol backbone. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- typically involves the reaction of 1-naphthol with epichlorohydrin, followed by a ring-opening reaction with a suitable base to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the naphthalenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The naphthalenyloxy group plays a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-: This compound has a similar naphthalenyloxy group but differs in its amino substituent.
(2R)-3-(1-Naphthalenyloxy)-1,2-propanediol: This is a stereoisomer of the compound and has similar chemical properties.
Uniqueness
1,2-Propanediol, 3-(1-naphthalenyloxy)-, (2S)- is unique due to its specific stereochemistry and the presence of the naphthalenyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
56715-19-6 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S)-3-naphthalen-1-yloxypropane-1,2-diol |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/t11-/m0/s1 |
InChI Key |
BYNNMWGWFIGTIC-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OC[C@H](CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |
Origin of Product |
United States |
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